Deferasirox

Vue d'ensemble

Description

Le déféras irox est un chélateur de fer oral principalement utilisé pour réduire la surcharge chronique en fer chez les patients qui reçoivent des transfusions sanguines à long terme pour des affections telles que la bêta-thalassémie et d'autres anémies chroniques . C'est le premier médicament oral approuvé aux États-Unis à cet effet et il est également approuvé dans l'Union européenne pour les enfants de six ans et plus .

Mécanisme D'action

Target of Action

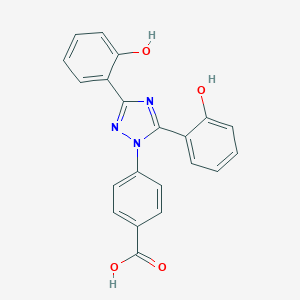

Deferasirox is an orally active chelator that is selective for iron (as Fe3+) . It is a tridentate ligand that binds iron with high affinity . The primary target of this compound is trivalent (ferric) iron .

Mode of Action

Two molecules of this compound are capable of binding to one atom of iron . This compound works in treating iron toxicity by binding trivalent (ferric) iron, forming a stable complex . This complex is then eliminated via the kidneys .

Biochemical Pathways

This compound has shown antioxidant activity in various model systems, causing substantial reduction in the rate of oxidation and oxidative damage . It has been found to have a significant effect on the redox effects of iron and copper, which are primary catalysts of reactive oxygen species and oxidative damage in biological systems .

Pharmacokinetics

This compound is highly lipophilic and bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 hours post-dose . Its long half-life (t1/2, 11–19 hours) allows a once-daily oral regimen . The main pathway of this compound metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT); a residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D66 . The majority (84%) of this compound and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .

Result of Action

This compound has been found to have antiproliferative activity against certain cancer cells . It has also been found to lead to apoptosis and impairment of cell growth only in a context of iron overload (IOL), and can induce a significant alteration of mitochondria network, with a sharp reduction in mitochondrial activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, this compound dispersible tablets should be taken at least 30 minutes before food due to an effect of food on bioavailability . Dose adjustment is required for patients with hepatic impairment and may be considered upon coadministration with strong uridine diphosphate glucuronosyltransferase inducers or bile acid sequestrants . Patients should also be monitored upon coadministration with cytochrome P450 (CYP) 3A4/5, CYP2C8, or CYP1A2 substrates .

Analyse Biochimique

Biochemical Properties

Deferasirox is a tridentate ligand that binds iron with high affinity in a 2:1 ratio. It selectively chelates trivalent iron (Fe3+), forming a stable complex that is excreted via the kidneys. This compound has very low affinity for other metals such as zinc and copper, although there are variable decreases in the serum concentration of these trace metals after administration . The interaction of this compound with iron involves the formation of a hexadentate complex, which is crucial for its iron-chelating activity.

Cellular Effects

This compound has been shown to have significant effects on various cell types and cellular processes. In neuronal cells, this compound ameliorates damage by reducing intracellular iron accumulation and oxidative stress . In cancer cells, this compound exhibits antiproliferative activity by inducing cell cycle arrest and apoptosis . It also influences cell signaling pathways, such as the suppression of transforming growth factor-beta1 (TGF-β1) signaling in pancreatic cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to trivalent iron (Fe3+) with high affinity, forming a stable complex that is eliminated via the kidneys . This binding interaction prevents iron from participating in harmful redox reactions that generate reactive oxygen species. This compound also inhibits nuclear factor-kappa B (NF-κB) activity in myelodysplastic cells, which is independent of its iron-chelating properties . This inhibition of NF-κB may contribute to its therapeutic effects in certain conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The drug has a long half-life, allowing for once-daily dosing . Studies have shown that this compound maintains its efficacy over extended periods, with no significant differences in overall iron overload levels after one year of treatment . Long-term use of this compound has been associated with an increased risk of renal impairment, which is reversible under strict monitoring .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in transgenic mouse models of Alzheimer’s disease, this compound administration did not affect memory or motor function but tended to decrease hyperphosphorylated tau levels . In pancreatic cancer xenografts, this compound inhibited tumor growth in a dose-dependent manner, with higher doses resulting in greater tumor suppression . High doses of this compound may also lead to toxic effects, necessitating careful dosage optimization.

Metabolic Pathways

This compound is primarily metabolized via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT), with a minor contribution from cytochrome P450 enzymes . The major metabolites are excreted into bile through the action of multidrug resistance protein 2 (MRP2) and breast cancer resistance protein (BCRP) . This metabolic pathway ensures the efficient elimination of this compound and its metabolites from the body.

Transport and Distribution

This compound is highly lipophilic and is bound almost exclusively to serum albumin after absorption . It is distributed throughout the body, with a significant portion being excreted via bile. The drug’s distribution is influenced by its binding to transport proteins and its lipophilicity, which facilitates its passage through cell membranes .

Subcellular Localization

This compound has been shown to localize within specific cellular compartments. For instance, fluorescent cell imaging studies have revealed that this compound derivatives preferentially localize within lysosomes . This subcellular localization is important for its activity, as it allows this compound to effectively chelate iron within these organelles, thereby preventing iron-induced damage.

Méthodes De Préparation

Le déféras irox peut être synthétisé à partir de matières premières disponibles dans le commerce telles que l'acide salicylique, le salicylamide et l'acide 4-hydrazinobenzoïque . La voie de synthèse implique la condensation du chlorure de salicyloyle (formé in situ à partir de l'acide salicylique et du chlorure de thionyle) avec du salicylamide dans des conditions de réaction déshydratantes, ce qui entraîne la formation de 2-(2-hydroxyphényl)-1,3(4H)-benzoxazin-4-one . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires mais sont optimisées pour la production à grande échelle .

Analyse Des Réactions Chimiques

Le déféras irox subit diverses réactions chimiques, notamment :

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution : Le déféras irox peut participer à des réactions de substitution, en particulier celles impliquant ses groupes hydroxyle.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Le déféras irox a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le déféras irox fonctionne en se liant au fer trivalent (ferrique) avec une forte affinité, formant un complexe stable qui est ensuite éliminé par les reins . Deux molécules de déféras irox sont capables de se lier à un atome de fer . Ce mécanisme contribue à réduire la toxicité du fer chez les patients atteints de surcharge chronique en fer .

Applications De Recherche Scientifique

Deferasirox has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Le déféras irox est comparé à d'autres chélateurs de fer tels que la déféroxamine et la défériprone . Contrairement à la déféroxamine, qui nécessite une administration intraveineuse, le déféras irox peut être pris par voie orale . La défériprone, un autre chélateur de fer oral, a une structure chimique et une affinité de liaison pour le fer différentes . Le déféras irox est unique en raison de sa forte lipophilie et de sa capacité à lier le fer dans un rapport de 2 : 1, ce qui le rend très efficace pour réduire la surcharge en fer .

Des composés similaires comprennent :

Déféroxamine : Un chélateur de fer intraveineux utilisé pour l'intoxication aiguë au fer et la surcharge chronique en fer.

Défériprone : Un chélateur de fer oral utilisé pour traiter la surcharge en fer chez les patients atteints de thalassémie.

Le déféras irox se distingue par son administration orale, sa forte affinité de liaison pour le fer et son profil pharmacocinétique favorable .

Activité Biologique

Deferasirox is an oral iron chelator primarily used in the treatment of chronic iron overload due to repeated blood transfusions, particularly in patients with conditions like thalassemia and sickle cell disease. Its mechanism of action, clinical efficacy, safety profile, and potential repurposing for other conditions are critical areas of research. This article synthesizes findings from various studies on the biological activity of this compound, including its effects on iron metabolism, hematological parameters, and potential therapeutic applications beyond iron chelation.

This compound works by binding to free iron in the bloodstream, forming a stable complex that is excreted through the gastrointestinal tract. This process reduces iron levels in the body, thereby preventing organ damage associated with iron overload. The drug has a high affinity for ferric ions and operates effectively at physiological pH.

Iron Chelation Therapy

Numerous studies have documented the effectiveness of this compound in managing chronic iron overload. For instance, a study involving 54 patients undergoing peritoneal dialysis showed significant improvements in hemoglobin levels and hematocrit after treatment with this compound compared to a control group (p < 0.001) .

Table 1: Hematological Parameters Before and After this compound Treatment

| Parameter | Control Group (n=50) | This compound Group (n=54) | p-value |

|---|---|---|---|

| Hemoglobin (g/dL) | 10.9 ± 1.4 | 12.47 ± 1.84 | <0.001 |

| Hematocrit (%) | 34.3 ± 4.8 | 38.41 ± 5.86 | <0.002 |

| C-reactive protein | 3.55 ± 2.50 | 3.70 ± 2.60 | 0.76 |

Safety Profile

While this compound is generally well tolerated, adverse effects can occur, including gastrointestinal disturbances (diarrhea, nausea), renal impairment, and potential ocular issues such as maculopathy . A study assessing visual and auditory complications noted cases of visual impairment linked to this compound therapy, emphasizing the need for regular monitoring during treatment .

Table 2: Reported Adverse Effects of this compound

| Adverse Effect | Incidence (%) |

|---|---|

| Diarrhea | 37 |

| Nausea | 20 |

| Headache | 15 |

| Visual disturbances | Variable |

| Renal impairment | <10 |

Case Study: Mucormycosis Treatment

A notable study explored the combination of this compound with liposomal amphotericin B (LAmB) in treating mucormycosis in diabetic mice. Although the combination showed promise in improving survival rates compared to placebo groups, it also highlighted increased mortality rates associated with this compound alone .

Phase Trials

In a Phase 1/2 trial involving patients with transfusion-related iron overload, this compound demonstrated a median decrease in serum ferritin levels across different dosage cohorts (5 mg/kg to 15 mg/kg). The study established that higher doses correlated with more significant reductions in ferritin but also increased the incidence of adverse events .

Potential Repurposing

Recent research has indicated that this compound may inhibit anti-apoptotic pathways in cancer cells by targeting proteins like Mcl-1, suggesting its potential role as an adjunct therapy in oncology . This repurposing could provide new avenues for treatment strategies against malignancies where iron metabolism plays a critical role.

Propriétés

IUPAC Name |

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFQWVMAQOTZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048596 | |

| Record name | Deferasirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deferasirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 0.4 mg/mL at 25 °C (pH 7.40), 3.43e-02 g/L | |

| Record name | Deferasirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferasirox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deferasirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Two molecules of deferasirox are capable of binding to 1 atom of iron. Deferasirox works in treating iron toxicity by binding trivalent (ferric) iron (for which it has a strong affinity), forming a stable complex which is eliminated via the kidneys., Exjade (deferasirox) is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio. Although deferasirox has very low affinity for zinc and copper there are variable decreases in the serum concentration of these trace metals after the administration of deferasirox. The clinical significance of these decreases is uncertain., ... Nuclear factor-kappaB is a key regulator of many cellular processes and its impaired activity has been described in different myeloid malignancies including myelodysplastic syndromes. /Investigators/ evaluated deferasirox activity on nuclear factor-kappaB in myelodysplastic syndromes as a possible mechanism involved in hemoglobin improvement during in vivo treatment. Forty peripheral blood samples collected from myelodysplastic syndrome patients were incubated with 50 muM deferasirox for 18 hr. Nuclear factor-kappaB activity dramatically decreased in samples showing high basal activity as well as in cell lines, whereas no similar behavior was observed with other iron chelators despite a similar reduction in reactive oxygen species levels. Additionally, ferric hydroxyquinoline incubation did not decrease deferasirox activity in K562 cells suggesting the mechanism of action of the drug is independent from cell iron deprivation by chelation. Finally, incubation with both etoposide and deferasirox induced an increase in K562 apoptotic rate. Nuclear factor-kappaB inhibition by deferasirox is not seen from other chelators and is iron and reactive oxygen species scavenging independent. ..., ... Iron-induced increase in oxidative stress was also associated with increased phosphorylation of ERK-, p38-, and JNK-mitogen-activated protein kinase (MAPK). Interestingly, deferasirox treatment significantly diminished the phosphorylation of all three MAPK subfamilies. These results suggest that deferasirox may confer a cardioprotective effect against iron induced injury., HIV-1 replication is induced by an excess of iron and iron chelation by desferrioxamine (DFO) inhibits viral replication by reducing proliferation of infected cells. Treatment of cells with DFO and 2-hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone (311) inhibit expression of proteins that regulate cell-cycle progression, including cycle-dependent kinase 2 (CDK2). Recent studies /have/ shown that CDK2 participates in HIV-1 transcription and viral replication suggesting that inhibition of CDK2 by iron chelators might also affect HIV-1 transcription. Here /investigators/ evaluated the effect of a clinically approved orally effective iron chelator, 4-[3,5-bis-(hydroxyphenyl)-1,2,4-triazol-1-yl]-benzoic acid (ICL670) and 311 on HIV-1 transcription. Both ICL670 and 311 inhibited Tat-induced HIV-1 transcription in CEM-T cells, 293T and HeLa cells. Neither ICL670 nor 311 induced cytotoxicity at concentrations that inhibited HIV-1 transcription. The chelators decreased cellular activity of CDK2 and reduced HIV-1 Tat phosphorylation by CDK2. Neither ICL670A or 311 decreased CDK9 protein level but significantly reduced association of CDK9 with cyclin T1 and reduced phosphorylation of Ser-2 residues of RNA polymerase II C-terminal domain. In conclusion, /these/ findings add to the evidence that iron chelators can inhibit HIV-1 transcription by deregulating CDK2 and CDK9. ..., Iron depletion improves insulin resistance in patients with nonalcoholic fatty liver disease and diabetes and also stabilizes the hypoxia-inducible factor (HIF)-1, resulting in increased glucose uptake in vitro. This study investigated the effect of iron depletion by deferoxamine on insulin signaling and glucose uptake in HepG2 hepatocytes and in rat liver. In HepG2 cells, deferoxamine stabilized HIF-1alpha and induced the constitutive glucose transporter Glut1 and the insulin receptor. Up-regulation of insulin receptor by deferoxamine was mimicked by the intracellular iron chelator deferasirox and the hypoxia inducer CoCl2 and required the HIF-1 obligate partner ARNT/HIF-1beta. Iron depletion increased insulin receptor activity, whereas iron supplementation had the opposite effect. Deferoxamine consistently increased the phosphorylation status of Akt/PKB and its targets FoxO1 and Gsk3beta, which mediate the effect of insulin on gluconeogenesis and glycogen synthesis, and up-regulated genes involved in glucose uptake and utilization. Iron depletion of Sprague-Dawley rats increased HIF-1alpha expression, improved glucose clearance, and was associated with up-regulation of insulin receptor and Akt/PKB levels and of glucose transport in hepatic tissue. Conversely, gluconeogenic genes were not affected. In rats with fatty liver because of a high-calorie and high-fat diet, glucose clearance was increased by iron depletion and decreased by iron supplementation. Thus, iron depletion by deferoxamine up-regulates glucose uptake, and increases insulin receptor activity and signaling in hepatocytes in vitro and in vivo. | |

| Record name | Deferasirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferasirox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol, White to slightly yellow powder | |

CAS No. |

201530-41-8 | |

| Record name | Deferasirox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201530-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deferasirox [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deferasirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferasirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3Z,5E)-3,5-bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFERASIROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8G4MOF2V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deferasirox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deferasirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

116-117 °C, 264-265 °C, 116 - 117 °C | |

| Record name | Deferasirox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deferasirox | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Deferasirox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.